Cas no 681281-67-4 (Sodium 6-methoxybenzo[d]thiazole-2-carboxylate)

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic carboxylate derivative with a methoxy-substituted benzothiazole core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its benzothiazole scaffold offers structural versatility, enabling further derivatization for targeted applications. The sodium carboxylate group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The methoxy substituent contributes to electronic modulation, influencing reactivity and binding properties. This compound is valued for its stability, synthetic utility, and potential as a building block for bioactive molecules. Proper handling and storage under anhydrous conditions are recommended to maintain integrity.
Sodium 6-methoxybenzo[d]thiazole-2-carboxylate structure
681281-67-4 structure
Product Name:Sodium 6-methoxybenzo[d]thiazole-2-carboxylate
CAS No:681281-67-4
MF:C9H6NNaO3S
MW:231.203611850739
CID:847252
Update Time:2025-11-01

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxylic acid, 6-methoxy-, sodium salt
    • 2-Benzothiazolecarboxylic acid, 6-methoxy-, sodium salt (1:1)
    • 6-METHOXYBENZOTHIAZOLE-2-CARBOXYLIC ACID ANIONSODIUM SALT
    • Sodium 6-methoxybenzo[d]thiazole-2-carboxylate
    • BBC/842
    • 6-Methoxybenzothiazole-2-carboxylic acid sodium salt
    • Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate, AldrichCPR
    • Inchi: 1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
    • InChI Key: MFHMJBIDQHWWQU-UHFFFAOYSA-M
    • SMILES: S1C(C(=O)[O-])=NC2C=CC(=CC1=2)OC.[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Topological Polar Surface Area: 90.5

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Sodium 6-methoxybenzo[d]thiazole-2-carboxylate Related Literature

Additional information on Sodium 6-methoxybenzo[d]thiazole-2-carboxylate

Introduction to Sodium 6-methoxybenzo[d]thiazole-2-carboxylate (CAS No. 681281-67-4)

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 681281-67-4, is a derivative of benzo[d]thiazole, a heterocyclic aromatic ring system that is widely recognized for its biological and pharmacological properties. The presence of a methoxy group at the 6-position and a carboxylate salt form enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The benzo[d]thiazole scaffold is a prominent structural motif in many pharmacologically active agents due to its ability to interact with biological targets such as enzymes and receptors. Research has demonstrated that derivatives of benzo[d]thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, Sodium 6-methoxybenzo[d]thiazole-2-carboxylate has emerged as a compound of interest for further exploration in drug discovery programs.

In recent years, there has been a surge in the investigation of novel heterocyclic compounds for their potential therapeutic applications. The methoxy-substituted benzo[d]thiazole derivative, Sodium 6-methoxybenzo[d]thiazole-2-carboxylate, has been studied for its role in developing new therapeutic agents. Its unique structural features make it a versatile building block for synthesizing more complex molecules with enhanced pharmacological properties. The carboxylate salt form not only improves the compound's solubility in aqueous solutions but also facilitates its use in various chemical reactions, including coupling and condensation reactions commonly employed in medicinal chemistry.

One of the most compelling aspects of Sodium 6-methoxybenzo[d]thiazole-2-carboxylate is its potential application in the development of targeted therapies. Studies have shown that benzo[d]thiazole derivatives can modulate the activity of key enzymes and signaling pathways involved in diseases such as cancer and inflammation. The methoxy group at the 6-position appears to enhance the compound's binding affinity to certain biological targets, making it an attractive candidate for further optimization into a lead compound.

The synthesis of Sodium 6-methoxybenzo[d]thiazole-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the benzo[d]thiazole core, followed by the introduction of the methoxy group and the conversion of the 2-position into a carboxylate salt. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

The pharmacological profile of Sodium 6-methoxybenzo[d]thiazole-2-carboxylate has been investigated through both in vitro and in vivo studies. Initial experiments have revealed promising results regarding its ability to inhibit specific enzymes associated with disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating potential therapeutic benefits in conditions characterized by inflammation.

The structural flexibility of Sodium 6-methoxybenzo[d]thiazole-2-carboxylate allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. By modifying other functional groups or introducing additional substituents, it may be possible to develop analogs with improved efficacy and reduced side effects. This adaptability makes it an invaluable tool for medicinal chemists seeking to design novel therapeutics.

In conclusion, Sodium 6-methoxybenzo[d]thiazole-2-carboxylate (CAS No. 681281-67-4) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its role as a key intermediate in drug development underscores its importance in the quest for new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry investigations.

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